![molecular formula C18H18F3NO6S2 B2371643 Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate CAS No. 886498-92-6](/img/structure/B2371643.png)
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate is a complex organic compound. Structurally, it includes a sulfonamide group and methoxy substituents, making it chemically interesting and potentially useful in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate typically involves multi-step synthetic routes:
Starting with the basic phenyl ring, methoxylation of the phenyl group occurs through reactions with methanol in the presence of an acid catalyst.
Sulfamoylation with [4-(trifluoromethylsulfanyl)phenyl] group is achieved using reagents like trifluoromethanesulfenyl chloride.
The final step involves esterification to introduce the methyl acetate group, utilizing reagents like methanol and acetic anhydride.
Industrial Production Methods
In industrial settings, production might be scaled up using continuous flow reactors to improve yield and efficiency. Catalysts such as palladium on carbon (Pd/C) could be employed to facilitate methoxylation and sulfamoylation reactions under controlled temperatures and pressures.
化学反应分析
Types of Reactions
Oxidation: It can undergo oxidation to form higher oxidation state compounds, especially affecting the methoxy groups.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, targeting the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation using reagents like chlorine or bromine, and nucleophilic substitution with bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or other substituted aromatic compounds.
科学研究应用
This compound finds applications across various fields:
Chemistry: Used as a reagent in organic synthesis to introduce complex substituents into aromatic compounds.
Biology: It can be used in the synthesis of biologically active molecules, potentially as enzyme inhibitors or pharmaceuticals.
Medicine: Its structural complexity may make it a candidate for drug development, especially in designing molecules with specific biological activities.
Industry: It could be employed in materials science for creating advanced polymers or coatings.
作用机制
Molecular Targets and Pathways
The sulfonamide and methoxy groups play a crucial role in its biological activity. It may act by inhibiting certain enzymes or interacting with receptors. The trifluoromethylsulfanyl group adds to its lipophilicity, affecting membrane permeability and enhancing binding to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
Methyl 2-[4,5-dimethoxy-2-[[4-(methylsulfanyl)phenyl]sulfamoyl]phenyl]acetate
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate
Highlighting its Uniqueness
Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate stands out due to the trifluoromethylsulfanyl group, which imparts unique electronic and steric properties. This makes it more lipophilic and potentially more biologically active than its counterparts.
So, does this hit the mark? What more can I add?
属性
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S2/c1-26-14-8-11(9-17(23)28-3)16(10-15(14)27-2)30(24,25)22-12-4-6-13(7-5-12)29-18(19,20)21/h4-8,10,22H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFGNVOJHASPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)SC(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
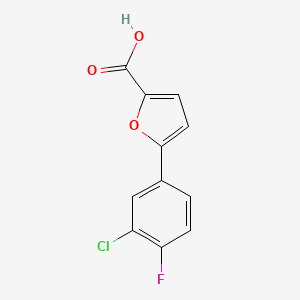
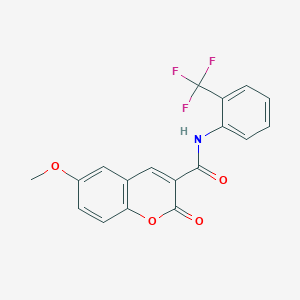
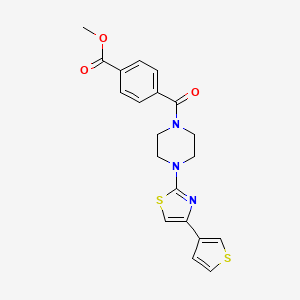
![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)

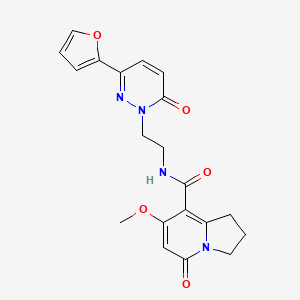
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)
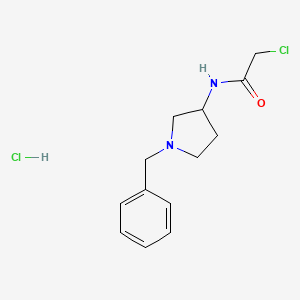

![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2371573.png)
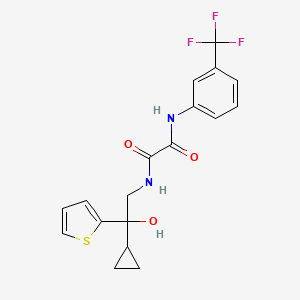
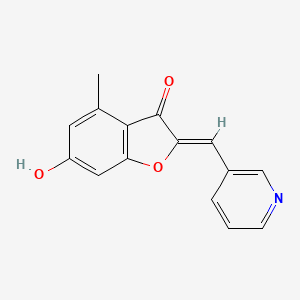
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)
